molecular formula C13H12N4O3 B3722741 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Cat. No.: B3722741
M. Wt: 272.26 g/mol
InChI Key: DOQROIKOBRZDBT-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone: is a chemical compound with the molecular formula C13H12N4O3 and a molecular weight of 272.266 g/mol . This compound is known for its unique structure, which combines a benzodioxole ring with a pyrimidinyl hydrazone moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1,3-Benzodioxole-5-carboxylic acid.

    Reduction: 1,3-Benzodioxole-5-methanol.

    Substitution: Depending on the nucleophile used, various substituted hydrazones can be formed.

Scientific Research Applications

1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

  • 1,3-Benzodioxole-5-carbaldehyde semicarbazone
  • 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
  • 1,3-Benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone

Comparison: 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is unique due to its specific combination of a benzodioxole ring and a pyrimidinyl hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds, such as those listed above, may share some structural features but differ in their specific functional groups and overall activity .

Properties

IUPAC Name

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-8-4-12(18)16-13(15-8)17-14-6-9-2-3-10-11(5-9)20-7-19-10/h2-6H,7H2,1H3,(H2,15,16,17,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQROIKOBRZDBT-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 3
Reactant of Route 3
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 4
Reactant of Route 4
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Reactant of Route 6
Reactant of Route 6
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.